Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 2208822-59-5) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₀H₈BrFN₂O₂ and a molar mass of 287.09 g/mol . The compound features a bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine core, along with an ethyl ester group at the 2-position. This structure is pivotal in medicinal chemistry, as imidazo[1,2-a]pyridines are known for their biological activity, including roles as kinase inhibitors, anticonvulsants, and antiviral agents .
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 |
InChI Key |
UYFCNZAISADZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 3-amino-6-bromopyridine with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has shown potential in various biological applications:
Anticancer Activity
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives. This compound has been evaluated against several cancer cell lines:
- Cell Viability Assays : In vitro studies demonstrate that this compound can significantly reduce cell viability in breast cancer cell lines. For example:
- MDA-MB-231 (triple-negative): IC50 values as low as 6.25 µM indicate strong cytotoxic effects.
- MCF-7 (HER2-positive): Similar trends were observed, suggesting broad applicability in oncology .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the imidazo ring can significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents at specific positions enhances the potency against cancer cells.
| Substituent Position | Effect on Activity |
|---|---|
| 3rd Position | Enhanced potency |
| 4th Position | Moderate activity |
| 5th Position | No significant effect |
This data underscores the importance of molecular design in optimizing therapeutic efficacy .
Case Studies and Research Findings
A comprehensive evaluation of this compound's efficacy has been documented in several case studies:
Case Study: Anticancer Efficacy
In a recent study involving multiple imidazo[1,2-a]pyridine derivatives, this compound was included in broader assessments where it demonstrated promising cytotoxic effects across various cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the bacterial protein FtsZ, which is crucial for cell division. By binding to the FtsZ protein, the compound disrupts the formation of the bacterial cell division machinery, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to a broader class of halogenated imidazo[1,2-a]pyridine carboxylates. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
6-Bromo analogs (e.g., CAS 67625-37-0) exhibit higher lipophilicity (clogP ~2.1) compared to fluoro-substituted derivatives (clogP ~1.5), impacting membrane permeability .
Biological Activity: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) has been utilized in antiviral research due to its ability to interfere with viral replication machinery . Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives demonstrate anticonvulsant activity, highlighting the role of amino groups in modulating CNS penetration .
Synthetic Accessibility :
- Fluorinated analogs (e.g., CAS 367500-93-4) are typically synthesized in ~60% yield via palladium-catalyzed cross-coupling, whereas brominated derivatives require harsher conditions (e.g., NBS bromination) .
Computational Insights :
- Density Functional Theory (DFT) studies on Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveal a dipole moment of ~5.2 Debye, suggesting strong intermolecular interactions in crystalline states . The 3-fluoro substitution in the target compound likely increases this polarity further.
Biological Activity
Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 287.09 g/mol. The compound features a bromine atom at the 6-position and a fluorine atom at the 3-position of the imidazo[1,2-a]pyridine ring, with an ethyl ester group attached to the carboxylate at the 2-position. This unique substitution pattern significantly influences its chemical reactivity and biological activity, making it a subject of interest in various pharmacological studies .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration as an antibiotic agent.
- Inhibition of Trypanosoma brucei : The compound has been investigated for its potential as an inhibitor of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Structure-guided design approaches have led to the identification of derivatives that exhibit low toxicity to mammalian cells while effectively inhibiting T. brucei growth .
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes critical for pathogen survival. For instance, it has been evaluated as an inhibitor of methionyl-tRNA synthetase in T. brucei, showing promising results with effective half-maximal inhibitory concentrations (IC50s) in the nanomolar range .
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the precise incorporation of functional groups. These synthetic routes often include:
- Formation of Imidazo[1,2-a]pyridine Framework : Starting from appropriate precursors, the imidazo ring is constructed through cyclization reactions.
- Halogenation : The introduction of bromine and fluorine substituents is achieved through electrophilic aromatic substitution reactions.
- Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques.
Comparative Analysis
A comparative analysis with similar compounds reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine versus bromine |
| Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate | Bromine at position 3 | Variation in biological activity due to position change |
| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | Lacks fluorine | Altered chemical behavior without fluorine influence |
The unique halogen substitution pattern in this compound significantly impacts its chemical reactivity and biological activity compared to these analogues .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Inhibition Studies on T. brucei : In vitro assays demonstrated that derivatives of this compound could inhibit T. brucei with EC50 values as low as 22 nM while exhibiting low toxicity to mammalian cells. This suggests a favorable therapeutic index for further development against HAT .
- Antimicrobial Efficacy : In laboratory settings, this compound was tested against various bacterial strains, showing significant antimicrobial activity that warrants further investigation into its mechanism of action and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
